(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(13-4-2-8-21-13)19-7-1-3-11(10-19)9-14-17-15(18-22-14)12-5-6-12/h2,4,8,11-12H,1,3,5-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVISOUMBFYCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a novel derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and specific biological effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a furan moiety, all linked through an oxadiazole unit. The molecular formula is with a molecular weight of approximately 300.36 g/mol.
Antitumor Activity
Recent studies indicate that derivatives of oxadiazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown in vitro cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| CaCo-2 (colon cancer) | 15.0 |
| MCF7 (breast cancer) | 10.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The compound's mechanism involves interaction with specific protein targets. Notably, it has been identified as a selective agonist for protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are critical in signaling pathways related to cancer progression and metastasis .
Antimicrobial Activity
In addition to its antitumor effects, the compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 32.0 |
These findings highlight the potential of this compound as an antimicrobial agent .
Case Studies
Several case studies have investigated the biological effects of similar oxadiazole derivatives:
- Study on Anticancer Properties : A study published in PubMed Central evaluated various oxadiazole derivatives for their anticancer activities. The derivatives were tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of oxadiazole compounds, revealing that modifications in the chemical structure significantly influenced their efficacy against bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the 1,2,4-Oxadiazole Ring
The substituent on the 1,2,4-oxadiazole ring significantly influences physicochemical and pharmacological properties. Key analogs include:
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound provides greater steric rigidity compared to the flexible isopropyl group in the patent compound . This rigidity may enhance binding specificity in constrained active sites.
- Cyclopropyl vs. Phenyl : The phenyl-substituted analog exhibits higher lipophilicity (logP ~3.5 estimated) due to aromaticity, whereas the cyclopropyl group balances moderate hydrophobicity with reduced metabolic susceptibility.
Heterocyclic Variations in Methanone Moieties
The methanone group attached to the piperidine nitrogen varies among analogs:
- Furan-2-yl vs. Halogenated Aromatics : The furan-2-yl group in the target compound offers hydrogen-bond acceptors (oxygen atoms), improving solubility in aqueous environments compared to halogenated analogs like , which rely on halogen bonds for target engagement.
Structural Elucidation Techniques
Spectroscopic methods for characterizing these compounds include:
- 1H-NMR and 13C-NMR: Used to confirm the piperidine, oxadiazole, and methanone linkages, as demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O glycoside .
- UV Spectroscopy : Applied to detect conjugated systems in the oxadiazole and furan rings .
- Crystallography : Programs like SHELXL enable precise determination of molecular geometry, particularly for analogs with complex stereochemistry.
Key Research Findings and Implications
Metabolic Stability : The cyclopropyl-1,2,4-oxadiazole motif in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to phenyl or isopropyl analogs .
Solubility-Bioavailability Trade-off: The furan-2-yl methanone enhances aqueous solubility but may reduce membrane permeability relative to halogenated or aromatic methanones .
Target Selectivity : Rigid cyclopropyl substituents could improve selectivity for enzymes with sterically restricted active sites, as seen in kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
- The compound combines a piperidine ring, a cyclopropyl-substituted 1,2,4-oxadiazole, and a furan-2-yl methanone group. The oxadiazole and furan rings are electron-deficient heterocycles that enhance metabolic stability and π-π stacking interactions, while the cyclopropyl group introduces steric constraints that may modulate target binding .
- Methodological Insight : Use X-ray crystallography or DFT calculations to confirm spatial arrangements and electron distribution. Compare with analogs like (2-chlorophenyl)(piperidinyl)methanone derivatives to assess substituent effects .
Q. How can the synthetic pathway for this compound be optimized to improve yield and purity?
- Multi-step synthesis typically involves oxadiazole ring formation (e.g., cyclocondensation of amidoximes with acyl chlorides), followed by piperidine functionalization and coupling with the furan moiety.
- Methodological Insight : Optimize reaction conditions (e.g., microwave-assisted synthesis for oxadiazole formation) and employ HPLC with UV detection to monitor intermediates . Use column chromatography or recrystallization for purification, referencing protocols for similar oxadiazole-piperidine hybrids .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Discrepancies between experimental -/-NMR shifts and DFT-predicted values may arise from solvent effects, conformational flexibility, or tautomerism in the oxadiazole ring.
- Methodological Insight : Perform variable-temperature NMR to identify dynamic processes. Validate computational models using solvent correction parameters (e.g., IEFPCM in Gaussian) and compare with structurally validated analogs like triazole-piperidine derivatives .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?
- The oxadiazole and furan groups suggest potential interactions with enzymes or receptors via hydrogen bonding or hydrophobic pockets.
- Methodological Insight :
- In vitro : Use fluorescence polarization assays to screen for kinase or GPCR binding. Reference studies on oxadiazole-containing inhibitors (e.g., COX-2) .
- In silico : Perform molecular docking (AutoDock Vina) and MD simulations to prioritize targets like PI3K or HDACs .
- Data Validation : Cross-validate with SAR data from analogs, such as trifluoromethylphenyl-oxadiazole derivatives .
Q. What experimental approaches can address discrepancies in bioactivity data across different assay conditions?
- Variability in IC values may result from differences in cell permeability, assay pH, or off-target effects.
- Methodological Insight :
- Standardize assays using controls like staurosporine (apoptosis) or TMP (solubility enhancers).
- Use LC-MS to quantify intracellular compound levels and correlate with activity .
- Compare results with structurally related compounds, such as furan-imidazole hybrids, to identify assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
